molecular formula C10H13NO B3166181 4-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 90874-61-6

4-[(2-Methylprop-2-en-1-yl)oxy]aniline

Cat. No. B3166181
CAS RN: 90874-61-6
M. Wt: 163.22 g/mol
InChI Key: DGQGVASSPJRUFI-UHFFFAOYSA-N
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Description

“4-[(2-Methylprop-2-en-1-yl)oxy]aniline” is also known as “[ (2-methylprop-2-en-1-yl)oxy]benzene” with a CAS Number of 5820-22-4 . It has a molecular weight of 148.2 . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 . This indicates that the compound has 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.21600 . It has a density of 1.019g/cm3 and a boiling point of 286.2ºC at 760 mmHg . The compound is in liquid form .

Scientific Research Applications

Electrochromic Materials

A study by Li et al. (2017) explored the synthesis and application of novel electrochromic materials that include nitrotriphenylamine units and different thiophene derivatives. These materials demonstrated outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications in this spectrum (Li et al., 2017).

Antimicrobial Activity

Habib, Hassan, and El‐Mekabaty (2013) investigated novel quinazolinone derivatives synthesized from reactions with primary aromatic amines, including aniline. These compounds were subjected to antimicrobial activity evaluation, highlighting the relevance of aniline derivatives in developing new antimicrobial agents (Habib et al., 2013).

Antibacterial and Supramolecular Assemblies

Mini et al. (2020) grew and analyzed the structure and spectral features of 4-Methyl-(2-nitrobenzylidene)aniline (MNBA), identifying its antibacterial activity and the role of supramolecular assemblies mediated by hydrogen bonds and nitro···π(arene) interactions. This study highlights the potential of aniline derivatives in antibacterial applications and supramolecular chemistry (Mini et al., 2020).

Luminescent Materials

Andriianova et al. (2021) synthesized a new polymer, poly-2-(1-methylbut-2-en-1-yl)aniline, and explored its photoluminescent properties, demonstrating the influence of synthesis conditions on the physicochemical properties. This work opens up new possibilities for the use of aniline derivatives in the development of luminescent materials and moisture sensors (Andriianova et al., 2021).

Organic Synthesis and Catalysis

The synthesis and characterization of compounds involving aniline derivatives have broad implications in organic synthesis and catalysis, as evidenced by the work of Petrushkina et al. (2005), who studied the palladium(II)-catalyzed amination of isoprene with aniline, achieving high selectivity and yield. This research underscores the versatility of aniline derivatives in facilitating important chemical transformations (Petrushkina et al., 2005).

properties

IUPAC Name

4-(2-methylprop-2-enoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGVASSPJRUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266189
Record name 4-[(2-Methyl-2-propen-1-yl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90874-61-6
Record name 4-[(2-Methyl-2-propen-1-yl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90874-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methyl-2-propen-1-yl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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